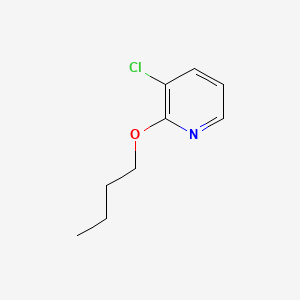

![molecular formula C20H22ClF3N4O2 B2357135 Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 1923140-07-1](/img/structure/B2357135.png)

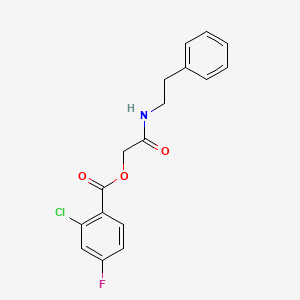

Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

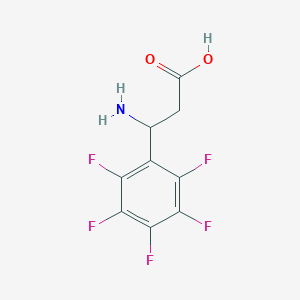

This compound is a derivative of piperazine, which is a common building block in the synthesis of various organic compounds . The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . The exact method would depend on the starting materials and the specific functional groups present in the final compound.Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The piperazine ring provides a flexible scaffold that can adopt various conformations, while the pyrimidine ring and the trifluoromethyl group could potentially participate in various intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the piperazine ring could contribute to its solubility in water .Scientific Research Applications

Synthesis Methods and Structural Analysis

- Tert-butyl piperazine derivatives have been synthesized through various methods, including condensation reactions and nucleophilic substitution reactions. These compounds have been characterized using techniques like LCMS, NMR, IR, and X-ray diffraction, revealing their molecular structures and crystallographic data (Sanjeevarayappa et al., 2015), (Anthal et al., 2018), (Gumireddy et al., 2021).

Biological Applications and Activities

- These compounds exhibit various biological activities, including antibacterial, anthelmintic, and potential anticancer effects. For instance, certain tert-butyl piperazine derivatives have shown moderate anthelmintic and poor antibacterial activities in vitro (Sanjeevarayappa et al., 2015). Another derivative demonstrated potential as an antiproliferative agent against human cancer cell lines (Mallesha et al., 2012).

Chemical Modifications and Structural Optimization

- Further chemical modifications of tert-butyl piperazine derivatives have been explored to optimize their structural and pharmacological profiles. This includes replacing certain rings with mildly basic pyrimidine rings or other scaffolds to enhance their biological activity (Nie et al., 2020).

Potential as Intermediates in Drug Synthesis

- Some tert-butyl piperazine derivatives serve as key intermediates in the synthesis of more complex molecules, including anticancer drugs and inhibitors. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Catalytic Applications

- Piperazine derivatives have been incorporated into polymers to create catalytically active materials, demonstrating effectiveness in acylation chemistry (Mennenga et al., 2015).

properties

IUPAC Name |

tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF3N4O2/c1-19(2,3)30-18(29)28-9-7-27(8-10-28)16-12-15(20(22,23)24)25-17(26-16)13-5-4-6-14(21)11-13/h4-6,11-12H,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRSMSVZDLRNJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

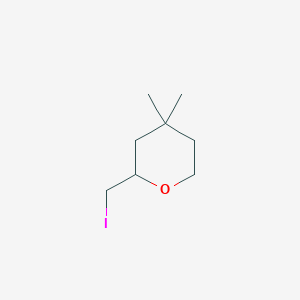

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)

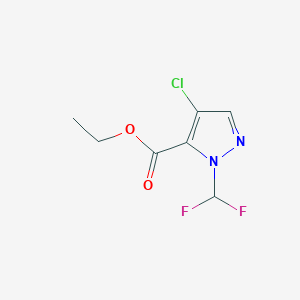

![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2357060.png)

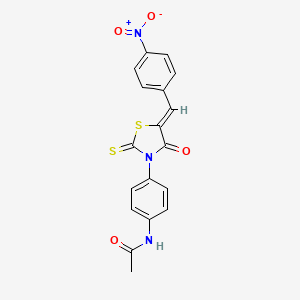

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)